Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 320.22 g/mol. This compound belongs to the class of spiro compounds, characterized by a unique bicyclic structure where two rings are interconnected through a single atom, in this case, an oxygen atom. It is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis.
The synthesis of tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate generally involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and reaction time to ensure high yield and purity. The use of inert atmospheres may also be necessary to prevent unwanted side reactions.
The molecular structure of tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate features:
Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is primarily related to its interactions with biological targets, which may involve:
Data on its exact mechanism is limited and necessitates additional research for comprehensive understanding.
The physical properties include:
Key chemical properties are:
Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has potential applications in:
The 1-oxa-8-azaspiro[4.5]decane core combines a tetrahydrofuran oxygen and a piperidine-like nitrogen bridged via a spiro-fused cyclobutane. This assembly imposes pronounced steric constraints that:
Table 1: Key Physicochemical Attributes of 1-Oxa-8-Azaspiro[4.5]Decane Derivatives
Property | Impact on Drug Profile | Example Optimization |
---|---|---|
Reduced Planarity | Improved solubility; decreased crystal packing energy | Log D reduction by 0.5–1.0 vs. non-spirocyclic analogs [7] |
Stereochemical Density | Enables chiral discrimination of biological targets | (S)-configured analogs show 5–10x higher M1 receptor affinity vs. (R)-isomers [5] |
Polar Surface Area | Enhanced membrane permeability and CNS penetration | Successful application in M1 agonists for Alzheimer’s disease [3] |
Notably, this scaffold enabled the development of M1 muscarinic agonists like compound 29 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane), where the spirocyclic core delivered potent antiamnesic effects in vivo with minimized peripheral side effects—demonstrating superior therapeutic index versus non-spiro reference compounds [3] [5].
The Boc group (tert-butoxycarbonyl) is indispensable in the synthesis and functionalization of 1-oxa-8-azaspiro[4.5]decane systems. Its strategic installation masks the basicity and nucleophilicity of the ring nitrogen, preventing undesired side reactions during ring formation or electrophilic substitutions. tert-Butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 898157-46-5) exemplifies this application, with the Boc group enabling:
The Boc-protected intermediate serves as a universal synthon for nitrogen functionalization. After deprotection, the secondary amine undergoes alkylation, acylation, or sulfonylation to yield diverse pharmacophores. In PARP inhibitor development, analogous Boc-spirocycles enabled the synthesis of diazaspiro[3.3]heptane bioisosteres that improved selectivity profiles 10-fold over lead compounds [7].
Bromination at the C3 position of the 1-oxa-8-azaspiro[4.5]decane scaffold installs a versatile electrophilic functionalization handle. The bromide in tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate exhibits enhanced reactivity due to:
This bromine atom serves as an anchor for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Stille) and nucleophilic substitutions (e.g., with amines, thiols, or azides). Table 2 highlights key transformations enabled by the 3-bromo functionality:
Table 2: Synthetic Applications of 3-Bromo-1-oxa-8-azaspiro[4.5]decane Bromide
Reaction Type | Conditions | Products | Yield Range | Application Context |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh3)4, K2CO3, DME/H2O | Aryl/heteroaryl derivatives | 60–85% | M1 agonist SAR exploration [5] |
Azidation | NaN3, DMF, 80°C | 3-Azido analogs | >90% | Click chemistry conjugation |
Dehydrohalogenation | DBU, CH3CN, reflux | 3-Methylene spirocycles | 75–82% | M1 partial agonists (e.g., compound 29) [3] |
Acetoxylation | Cu(OAc)2, Pd(OAc)2 | Enol acetate derivatives | 70% | Prodrug synthesis |
The 3-methylene derivative (generated via DBU-mediated HBr elimination) proved critical in optimizing central vs. peripheral muscarinic activity—demonstrating how strategic bromination enables rapid scaffold diversification for structure-activity relationship (SAR) studies [3] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3